![molecular formula C18H20N4O2 B2878841 N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1436227-28-9](/img/structure/B2878841.png)

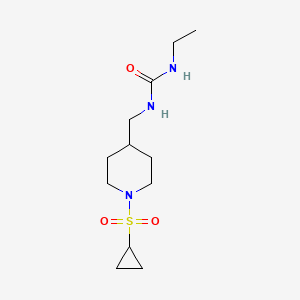

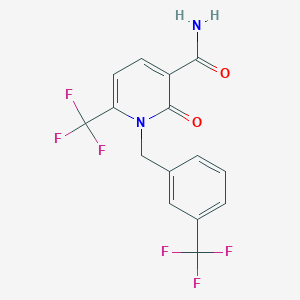

N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide, commonly known as PPOP, is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of cellular signaling pathways, and its dysregulation has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. PPOP has been shown to have promising therapeutic potential in these and other conditions, making it an attractive target for further research.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have synthesized derivatives of 1,3,4-oxadiazole compounds, including those related to N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide, to evaluate their antimicrobial properties. For instance, Gul et al. (2017) prepared a series of compounds by converting aryl/aralkyl organic acids into esters, hydrazides, 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, and finally the target compounds. These compounds exhibited variable antimicrobial activity against selected microbial species, with 6d and 6f showing significant activity, indicating potential for biological screening and application trials, except for those with higher cytotoxicity such as 6h and 6l (Gul et al., 2017).

Pharmacological Evaluation

Another research focus has been on the pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Faheem (2018) studied these derivatives through docking against targets like EGFR, tubulin, COX-2, and 5-LOX, followed by investigations for their pharmacological potential. The results showed compound a3 had moderate inhibitory effects across assays, and b3 exhibited good affinity for COX-2 and 5-LOX, correlating with high analgesic and anti-inflammatory effects (Faheem, 2018).

Antibacterial Agents

Ramalingam et al. (2019) synthesized derivatives of 1,3,4-oxadiazol for antibacterial applications. Starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, the reaction with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols led to compounds with significant antibacterial activity (Ramalingam et al., 2019).

Antiprotozoal Agents

Patel et al. (2017) designed and synthesized a new series of compounds with quinoxaline-based 1,3,4-oxadiazoles showing promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This highlights the potential of these compounds as antiprotozoal agents, with particular emphasis on the lead compound 5l in a short-term in vivo model in T. cruzi (Patel et al., 2017).

Propiedades

IUPAC Name |

N-phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-2-10-22-11-8-14(9-12-22)18-20-16(21-24-18)13-17(23)19-15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLJKMGRYBAIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2878759.png)

![4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2878765.png)

![[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride](/img/structure/B2878769.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2878771.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2878774.png)

![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2878780.png)